
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
Trifluoromethylated anilines, like the one you’re asking about, are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to an aniline. These compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylated anilines can be challenging due to the need to selectively activate the C-F bond in the trifluoromethyl group . One common method involves the reaction of a trifluoromethylated aromatic compound with an amine .Molecular Structure Analysis
The molecular structure of trifluoromethylated anilines typically consists of a benzene ring (from the aniline) with a trifluoromethyl group and an additional functional group attached. In the case of “4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline”, the additional functional group would be a cyclohexylmethoxy group .Chemical Reactions Analysis
Trifluoromethylated anilines can undergo various chemical reactions, including those involving the activation of the C-F bond in the trifluoromethyl group . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For trifluoromethylated anilines, these properties can include a high degree of fluorination and the presence of a polar trifluoromethyl group .Applications De Recherche Scientifique
Anionic Activation for Synthons
Trifluoromethyl-substituted anilines like 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline are used in the anionic activation process. This process facilitates the production of isoxazoles and triazines, which are important in various chemical syntheses (Strekowski et al., 1995).
Liquid Crystalline Properties
Certain derivatives of 4-substituted benzylidene aniline, including trifluoromethyl compounds, exhibit stable smectic phases crucial for liquid crystal displays (Miyajima et al., 1995).
Hydroxy Group Introduction and N-Iodophenylation
The presence of a trifluoromethyl group in anilines aids in the introduction of hydroxy groups and N-iodophenylation in N-arylamides, contributing to advancements in organic synthesis (Itoh et al., 2002).
Synthesis of 2-Trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones
This compound is used in synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, important intermediates in pharmaceutical and agrochemical applications (Gong & Kato, 2004).
Nonlinear Optical (NLO) Materials
Derivatives of this compound are studied for their potential use in nonlinear optical materials due to their unique electronic and vibrational properties (Revathi et al., 2017).
Photoinduced Intramolecular Charge Transfer
Compounds with trifluoromethyl substituents like this aniline derivative are crucial in studying the photoinduced intramolecular charge transfer in various aromatic compounds, which has applications in photochemistry and materials science (Yang et al., 2004).
Cyanation and Allylation of α-Trifluoromethylated N,O-Acetals
This aniline derivative is involved in cyanation and allylation reactions, demonstrating its versatility in organic synthesis and potential in pharmaceutical development (Fuchigami, Ichikawa, & Konno, 1989).
Safety and Hazards
Orientations Futures
The study of trifluoromethylated anilines is an active area of research, particularly in the field of medicinal chemistry . Future research may lead to the development of new synthetic methods, a better understanding of their properties, and potentially new applications in pharmaceuticals and other industries.
Mécanisme D'action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates, which could potentially affect various biochemical pathways .
Analyse Biochimique
Biochemical Properties
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbon-centered radical intermediates, which are crucial in radical trifluoromethylation processes . These interactions are primarily driven by the trifluoromethyl group, which enhances the compound’s lipophilicity and metabolic stability . The nature of these interactions often involves hydrogen bonding and π-π stacking, contributing to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s trifluoromethyl group plays a crucial role in enhancing the pharmacokinetic properties of drug molecules, thereby affecting cellular metabolism and gene expression . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling pathways, impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s binding affinity and specificity . This can result in changes in gene expression and cellular function, as the compound modulates the activity of key enzymes and proteins involved in metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can maintain its biochemical activity, influencing cellular processes such as metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance metabolic stability and pharmacokinetic properties without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s trifluoromethyl group enhances its metabolic stability, allowing it to participate in various biochemical reactions without rapid degradation . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical activity . The compound’s lipophilicity, conferred by the trifluoromethyl group, plays a significant role in its distribution and transport within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s interaction with cellular proteins and enzymes can also affect its localization, contributing to its overall activity and function within cells .
Propriétés
IUPAC Name |
4-(cyclohexylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARRDYZUMTXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline](/img/structure/B3171641.png)

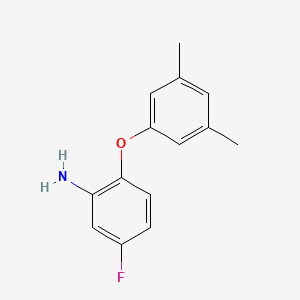
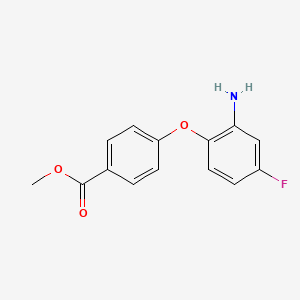
![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)
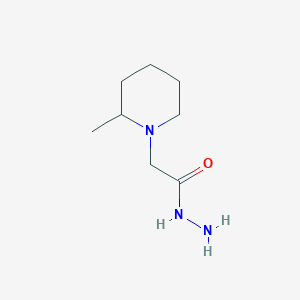
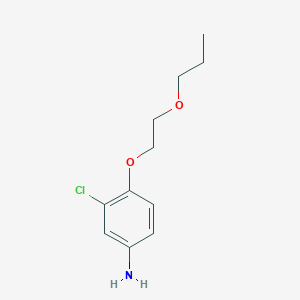
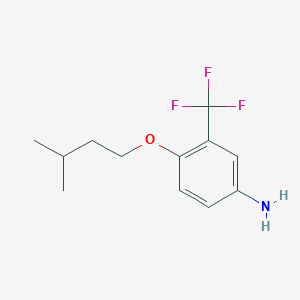
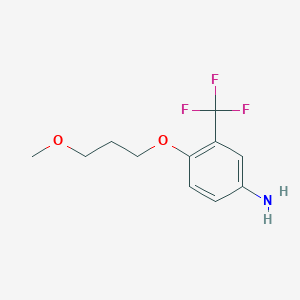
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
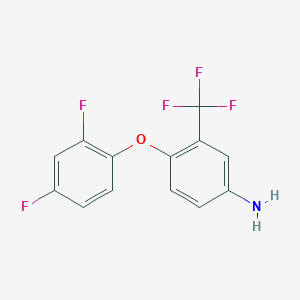
![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)
